molecular formula C7H9BrF2 B2956560 3-Bromo-7,7-difluorobicyclo[4.1.0]heptane CAS No. 2295490-15-0

3-Bromo-7,7-difluorobicyclo[4.1.0]heptane

Cat. No. B2956560
CAS RN: 2295490-15-0
M. Wt: 211.05
InChI Key: LMRQNCUODQYVSN-UHFFFAOYSA-N
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Description

3-Bromo-7,7-difluorobicyclo[4.1.0]heptane is a chemical compound with the CAS Number: 2295490-15-0 . It has a molecular weight of 211.05 . The IUPAC name for this compound is 3-bromo-7,7-difluorobicyclo[4.1.0]heptane .


Molecular Structure Analysis

The InChI code for 3-Bromo-7,7-difluorobicyclo[4.1.0]heptane is 1S/C7H9BrF2/c8-4-1-2-5-6(3-4)7(5,9)10/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis of Bicyclic Structures in Medicinal Chemistry

The compound is used in the synthesis of bicyclic structures that are prevalent in many bioactive molecules. These structures are often found in pharmaceuticals due to their stability and three-dimensional shape, which can interact effectively with biological targets .

Organocatalysis

3-Bromo-7,7-difluorobicyclo[4.1.0]heptane: can be employed in organocatalytic reactions, such as formal [4 + 2] cycloaddition reactions. This process is crucial for creating enantioselective compounds that are important in the development of new drugs .

properties

IUPAC Name

3-bromo-7,7-difluorobicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2/c8-4-1-2-5-6(3-4)7(5,9)10/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRQNCUODQYVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)CC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7,7-difluorobicyclo[4.1.0]heptane

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